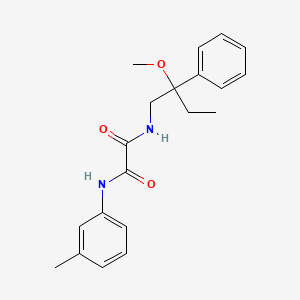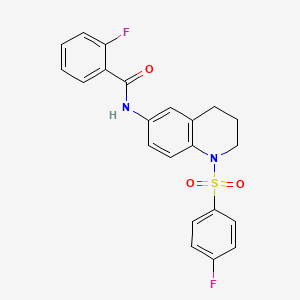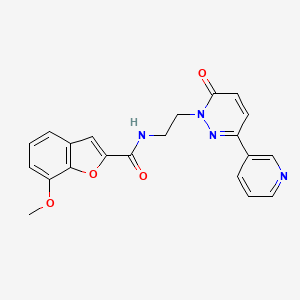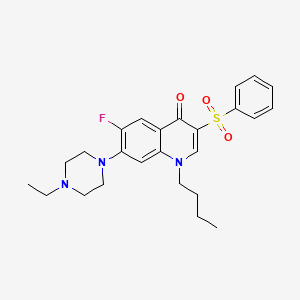
N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and acts as an agonist at the cannabinoid receptors in the brain.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study on a compound similar to N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide, (2-methoxyphenyl)oxalate, revealed insights into its molecular structure and spectroscopic analysis. This research focused on understanding the molecular characteristics and structural parameters that govern the chemical behavior of such compounds. Techniques like IR, NMR, and X-ray diffraction were used for characterization (Şahin, Kantar, Şaşmaz, & Büyükgüngör, 2015).
Novel Synthetic Approaches
- Another study developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally related to N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide. This research provides insights into the operational simplicity and high yield of this synthesis method, highlighting its utility in producing anthranilic acid derivatives and oxalamides (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Applications in Medicinal Chemistry
- Research in medicinal chemistry explored compounds structurally related to N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide, focusing on their use as NR2B subtype-selective NMDA receptor antagonists. This study is crucial in designing potential CNS therapeutics (Tamiz, Cai, Zhou, Yuen, Schelkun, Whittemore, Weber, Woodward, & Keana, 1999).
Understanding Chemical Behavior
- Investigations on related compounds like 2-Oxo-4-phenylbutyric Acid, which share a structural similarity to N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide, contribute to understanding their chemical behavior and potential applications in various fields, including pharmaceuticals (Hu Wei, 2002).
Biological Evaluation
- Biological evaluation of related compounds, such as 3‐Benzazepin‐1‐ols, provides insights into the potential therapeutic applications of N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide and its analogs. These studies are vital in drug discovery and development processes (Tewes, Frehland, Schepmann, Schmidtke, Winckler, & Wünsch, 2010).
Eigenschaften
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-20(25-3,16-10-6-5-7-11-16)14-21-18(23)19(24)22-17-12-8-9-15(2)13-17/h5-13H,4,14H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHJUIIAOIFBHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NC1=CC=CC(=C1)C)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2642881.png)
![N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide](/img/structure/B2642882.png)
![3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2642883.png)


![5-[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2642887.png)
![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2642889.png)
![2-((3-(4-fluoro-2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2642890.png)

![2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2642897.png)

![5-Chloropyrazolo[1,5-a]pyridine](/img/structure/B2642900.png)
![4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B2642901.png)
